3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methylsulfanylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NOS2/c1-24-16-9-13(10-2-4-11(19)5-3-10)17(25-16)18(23)22-12-6-7-14(20)15(21)8-12/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXRXVCXEMBSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide, also known by its CAS number 477858-04-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes reactions such as sulfonylation and cyclization, yielding the target compound with high purity and yield. Detailed methodologies can be found in various chemical literature sources.
Biological Activity
The biological activity of this compound has been investigated across several studies, focusing on its anti-cancer properties and other pharmacological effects.
Anti-Cancer Activity
- Melanoma Treatment : A study investigated the compound's cytotoxic effects on human melanoma cells (VMM917). It was found to induce significant cell cycle arrest at the S phase and exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards cancer cells compared to normal cells. This suggests its potential as a therapeutic agent in melanoma treatment .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of tyrosinase activity, leading to reduced melanin production in melanoma cells. This property may contribute to its effectiveness in targeting melanoma by disrupting the metabolic pathways involved in tumor growth .
Other Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives, including this compound, exhibit antimicrobial activity against various pathogens. The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic processes .
- Anti-inflammatory Effects : Compounds similar in structure have shown promise in reducing inflammation markers in vitro. This could expand the therapeutic applications of this compound beyond oncology into areas such as chronic inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring its analogs for enhanced biological activity. Computational studies using density functional theory (DFT) have provided insights into the electronic properties that may influence its biological interactions .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against human colon cancer cells (HCT-116), breast cancer cells (MCF-7), and cervical cancer cells (HeLa) through mechanisms involving caspase activation and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It was evaluated against several bacterial strains, showing effective inhibition of growth. The incorporation of the methylsulfanyl group is believed to enhance its antimicrobial efficacy compared to similar compounds lacking this functional group .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and diseases, including Alzheimer's disease and urinary tract infections. Preliminary results suggest that the compound may serve as a lead for developing new inhibitors for these enzymes .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Activity : A series of experiments demonstrated that treatment with the compound resulted in significant reductions in tumor cell viability across multiple cancer types, with IC50 values indicating potent activity.
- Safety Assessment : Toxicity studies performed on animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
